molecular formula C5H7KO2 B105275 Pentane-2,4-dione, monopotassium salt CAS No. 19393-11-4

Pentane-2,4-dione, monopotassium salt

Cat. No. B105275
CAS RN: 19393-11-4
M. Wt: 138.21 g/mol
InChI Key: WARGEQHDZDMUQJ-UHFFFAOYSA-N
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Description

Pentane-2,4-dione, monopotassium salt is a chemical compound with the molecular formula C5H7KO2 . It is a versatile compound used in scientific research, including catalyst synthesis, organic synthesis, and pharmaceutical research.


Synthesis Analysis

Pentane-2,4-dione, monopotassium salt can be synthesized from various methods. For instance, it has been used as a precursor to acetylacetonate, a common bidentate, and a raw material for the synthesis of heterocyclic compounds . It has also been used in the synthesis of complexes with Nickel (II) and Cobalt (III) .


Molecular Structure Analysis

The molecular structure of Pentane-2,4-dione, monopotassium salt is characterized by its molecular formula C5H7KO2. It has an average mass of 138.206 Da and a mono-isotopic mass of 138.008316 Da .


Chemical Reactions Analysis

Pentane-2,4-dione, monopotassium salt, like other ketones, is reactive with many acids and bases, liberating heat and flammable gases (e.g., H2). The amount of heat may be sufficient to start a fire in the unreacted portion of the ketone .


Physical And Chemical Properties Analysis

Pentane-2,4-dione, monopotassium salt is a colorless or yellow-colored liquid. It is less dense than water, and its vapors are heavier than air . It is highly flammable and soluble in water .

Scientific Research Applications

Pharmaceutical Assays

Potassium Acetylacetonate serves as a fluorogenic probe for the assay of dipeptidyl peptidase-4 enzyme inhibitors, which are medications used to manage type 2 diabetes . The compound reacts with the primary amine group in the medication to form a fluorescent molecule, aiding in the detection and quantification of the drug in pharmaceutical and biological matrices.

Synthesis of Derivatives

This compound is utilized in the synthesis of 3-substituted derivatives of pentane-2,4-dione . The method involves converting chloro derivatives into more reactive iodo derivatives, which are then used in various chemical transformations.

Catalysis

Metal acetylacetonates, including the potassium salt, are known for their role as catalysts in organic syntheses . They are used to facilitate a variety of chemical reactions, contributing to the development of cost-effective approaches to critical chemical transformations.

Nanoparticle Research

Potassium Acetylacetonate is used as a precursor in nanoparticle research . It helps in the formation of metal enolates, which are essential building blocks in the synthesis of nanoparticles with specific properties.

Polymer Science

In polymer science, this compound is employed to design and catalytically synthesize functional polymeric materials displaying targeted properties . It acts as a precursor for the development of new materials with desired characteristics.

Industrial Applications

The compound finds applications in various industrial processes such as rubber technology for vulcanization, and in the plastic and paint industries as additives . It is also used for metal plating from organic solvents and for the extraction and separation of metals.

Safety And Hazards

Pentane-2,4-dione, monopotassium salt is highly flammable and can be ignited under almost all ambient temperature conditions. Inhalation can cause dizziness, headache, nausea, vomiting, and loss of consciousness. Contact with the liquid can irritate the eyes .

properties

IUPAC Name

potassium;pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARGEQHDZDMUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17272-66-1 (Parent)
Record name Pentane-2,4-dione, monopotassium salt
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DSSTOX Substance ID

DTXSID40173005
Record name Pentane-2,4-dione, monopotassium salt
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pentane-2,4-dione, monopotassium salt

CAS RN

19393-11-4
Record name Potassium acetylacetonate
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Record name Pentane-2,4-dione, monopotassium salt
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Record name 2, ion(1-), potassium
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Record name Pentane-2,4-dione, monopotassium salt
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Record name Pentane-2,4-dione, monopotassium salt
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Q & A

Q1: What is the crystal structure of potassium acetylacetonate hemihydrate?

A1: Potassium acetylacetonate hemihydrate (KC5H7O2·1/2H2O) crystallizes in the triclinic system with the space group P\bar1. The unit cell dimensions are a=10.86 Å, b=8.74 Å, c=7.45 Å, α=90.5°, β=95.8°, and γ=91.9°, with four formula units per unit cell (Z=4) []. The structure shows each potassium ion coordinated to seven oxygen atoms, six from four surrounding acetylacetonate anions and one from a water molecule.

Q2: Does potassium acetylacetonate exhibit any interesting dielectric properties?

A3: Yes, potassium acetylacetonate displays a peak in its dielectric constant and dielectric loss at a critical temperature (Tc) of 313 K []. X-ray analysis reveals a phase transition at this temperature, with the compound shifting from an orthorhombic to a triclinic structure.

Q3: How is potassium acetylacetonate employed in the synthesis of polymeric metallomesogens?

A5: Potassium acetylacetonate plays a crucial role in synthesizing a novel acrylate monomer, a precursor to polymeric metallomesogens. This monomer is obtained by first reacting an azobenzene ligand with [Pd(PhCN)2Cl2] to form a chloro-bridged dinuclear cyclopalladated derivative. Subsequently, treatment with potassium acetylacetonate yields the desired acrylate monomer. This monomer can then undergo free radical polymerization to produce the final polymer [].

Q4: Can you describe the use of potassium acetylacetonate in synthesizing unsymmetrical phthalocyanines?

A6: Potassium acetylacetonate is instrumental in synthesizing monomeric palladium complexes from unsymmetrical metallophthalocyanines. The process begins with cyclopalladation using [Pd(PhCN)2Cl2], resulting in bis-μ-chloro-bridged dimers. Subsequently, refluxing these dimers with potassium acetylacetonate yields the corresponding monomers, which are then purified and characterized [].

Q5: Are there any studies on the analytical methods used to characterize potassium acetylacetonate?

A8: While the provided research highlights the use of X-ray diffraction for structural analysis [, ] and spectroscopic techniques like UV-vis and infrared spectroscopy for characterizing metal complexes containing acetylacetonate ligands [], there's limited information on specific analytical methods dedicated to potassium acetylacetonate itself.

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